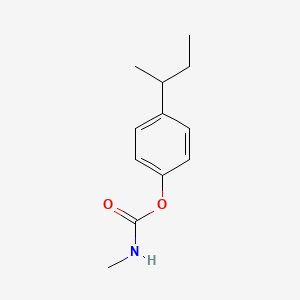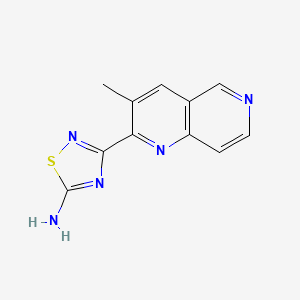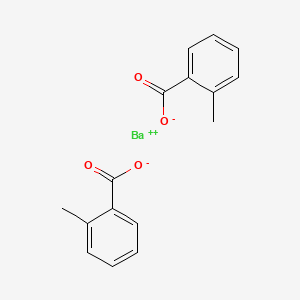
Barium o-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium o-methylbenzoate is an organic compound that combines barium, a highly reactive alkaline-earth metal, with o-methylbenzoate, an ester derived from o-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium o-methylbenzoate can be synthesized through the reaction of barium hydroxide with o-methylbenzoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide acts as a base to deprotonate the carboxylic acid group of o-methylbenzoic acid, forming the barium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium carbonate as a starting material. Barium carbonate reacts with o-methylbenzoic acid in the presence of heat, resulting in the formation of this compound and carbon dioxide as a byproduct.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of barium o-carboxybenzoate.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Barium o-carboxybenzoate.
Reduction: Barium o-methylbenzyl alcohol.
Substitution: Various substituted barium benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Barium o-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent due to barium’s radiopaque properties.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings and polymers.
Mécanisme D'action
The mechanism of action of barium o-methylbenzoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, affecting cellular processes. The ester group of o-methylbenzoate can undergo hydrolysis, releasing methanol and o-methylbenzoic acid, which may further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Barium benzoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Barium p-methylbenzoate: Similar but with the methyl group in the para position, affecting its chemical behavior.
Barium o-carboxybenzoate: An oxidation product of barium o-methylbenzoate with different properties.
Uniqueness: this compound is unique due to the presence of the methyl group in the ortho position, which influences its reactivity and potential applications. This structural feature distinguishes it from other barium benzoates and contributes to its specific chemical and physical properties.
Propriétés
Numéro CAS |
52337-77-6 |
|---|---|
Formule moléculaire |
C16H14BaO4 |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
barium(2+);2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Ba/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
SKJBHRKKXLMKRL-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




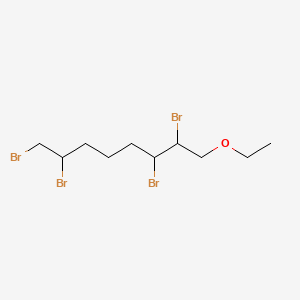
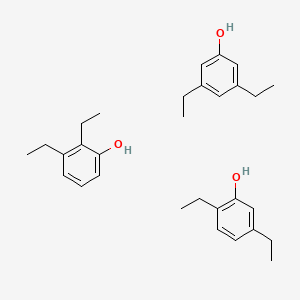
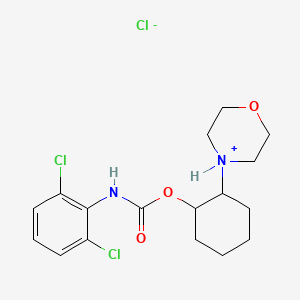
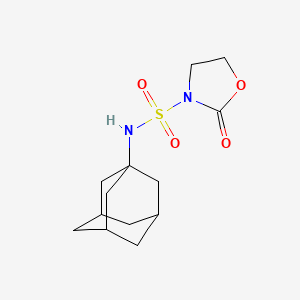

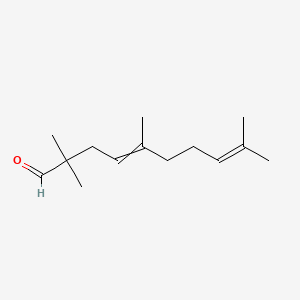
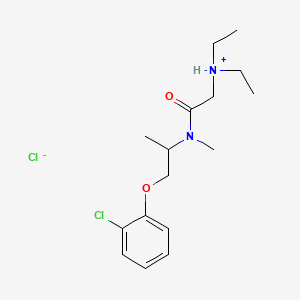
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

